N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an appropriate amine.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the ethoxy group to a hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethoxy groups can affect its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C20H21ClN2O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-26-17-8-6-16(7-9-17)23-12-14(10-19(23)24)20(25)22-18-11-15(21)5-4-13(18)2/h4-9,11,14H,3,10,12H2,1-2H3,(H,22,25) |
InChI Key |
LNPNGXUROSXORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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